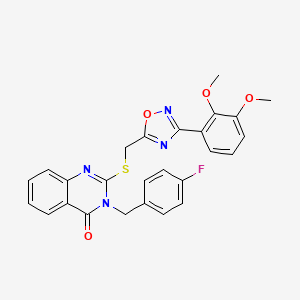

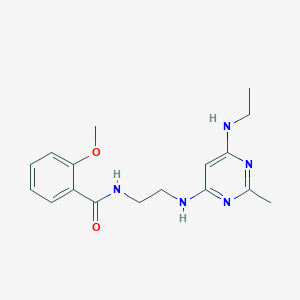

2-(((3-(2,3-二甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)硫代)-3-(4-氟苄基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolin-4(3H)-ones are a class of heterocyclic compounds that have attracted considerable interest due to their diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. The compound "2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which implies potential biological activities that could be explored for therapeutic applications.

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives often involves the condensation of various starting materials such as o-aminobenzamides, aromatic aldehydes, and chloroacetyl compounds. For instance, a series of 2,3-disubstituted quinazoline-4(3H)-ones were synthesized by treating 2-(chloroacetyl)amino benzoic acid with 3-amino-6-methyl-5-[(E)-phenyldiazenyl]-2-thioxo-2,5-dihydropyrimidine-4(3H)-one, resulting in compounds with potent inhibitory action against bacterial strains . Similarly, the synthesis of 2-aryl quinazolin-4(3H)-ones was achieved using o-aminobenzamides and aromatic aldehydes catalyzed by InCl3, which also showed potential anticancer properties .

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents to enhance biological activity. For example, the introduction of a 1,3,4-oxadiazole moiety has been shown to confer antimicrobial properties . The presence of halogen substituents, such as bromo or iodo groups, has also been associated with improved antimicrobial activity .

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. Alkylation reactions, for instance, have been used to produce 2-alkyl thio derivatives with antimicrobial activity . Additionally, the condensation of quinazolin-4(3H)-one derivatives with amino-thiadiazoles has led to the synthesis of compounds with antiviral and anticancer potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structure. The introduction of substituents such as 1,3,4-oxadiazole thioether moieties can significantly affect the compound's solubility, stability, and reactivity. These modifications can also enhance the compound's biological activities, as seen in derivatives that exhibited significant antibacterial and antifungal effects . The green synthesis approach for these derivatives also emphasizes the importance of environmentally friendly methods in obtaining compounds with desirable yields and properties .

科学研究应用

抗菌活性

结构与目标化合物相似的喹唑啉酮衍生物已显示出显着的抗菌活性。例如,合成了含有 1,2,4-三唑硫醚部分的喹唑啉酮衍生物,并对各种病原体表现出良好的抗菌活性。值得注意的是,一些化合物对黄单胞菌稻瘟病菌和黄单胞菌柑橘病菌等细菌表现出优异的抑制作用,超过了双硫菌等商业杀菌剂。此外,与商品杀菌剂海美唑相比,某些衍生物对小皮伞菌和辣椒炭疽菌等真菌表现出更好的杀菌活性 (严等人,2016)。

合成和分子结构

已经采用多种方法来合成 2-[5-(芳基)-1,2,4-恶二唑-3-基]喹唑啉-4(3H)-酮,从基于二氨基乙二肟的亚硝酮开始,在乙酸的存在下,进一步扩展到一锅三组分法 (侯赛因扎德-汗米里等人,2015)。此外,已经开发了针对 4(3H)-和 4,4′(3H,3H′)-喹唑啉酮衍生物以及 2-(5-烷基-1,2,4-恶二唑-3-基)喹唑啉-4(3H)-酮的有效合成方法,产率良好 (Moghimi 等人,2013)。

抗氧化和酶抑制活性

已经合成了含有与目标化合物相似的结构的苯并咪唑衍生物,并显示出显着的 α-葡萄糖苷酶抑制、抗菌和抗氧化活性。具体而言,一些衍生物表现出优异的 ABTS 清除活性和 DPPH 清除活性,表明它们具有作为抗氧化剂和酶抑制剂的潜力 (Menteşe 等人,2015)。

抗炎和镇痛活性

研究探索了与喹唑啉-4-酮环相连的 1,3,4-恶二唑衍生物的抗炎和镇痛活性。这些衍生物的合成涉及多个步骤,并且它们的纯度和结构得到了彻底证实。合成的化合物在动物模型中测试了它们的镇痛和抗炎活性,某些衍生物显示出比其他衍生物更强的活性。这表明这些衍生物在治疗炎症和疼痛中具有潜在的药用价值 (Dewangan 等人,2016)。

抗癌特性

已经合成了一系列新型喹唑啉酮衍生物并评估了它们的抗癌潜力。值得注意的是,某些化合物表现出显着的抗癌特性,其活性与针对特定癌细胞系的标准药物相当甚至更高。这突出了这些衍生物在癌症治疗中的潜力,以及进一步探索其机制和功效的重要性 (El-Azab 等人,2017)。

属性

IUPAC Name |

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O4S/c1-33-21-9-5-7-19(23(21)34-2)24-29-22(35-30-24)15-36-26-28-20-8-4-3-6-18(20)25(32)31(26)14-16-10-12-17(27)13-11-16/h3-13H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARAOHVCSTWZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)